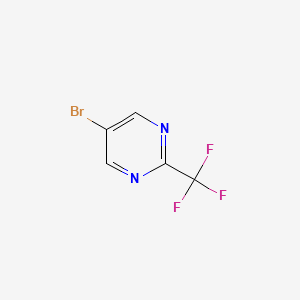

5-Bromo-2-(trifluoromethyl)pyrimidine

Beschreibung

5-Bromo-2-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at position 5 and a trifluoromethyl (-CF₃) group at position 2. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and binding affinity in target interactions . Its bromine substituent facilitates further functionalization via cross-coupling reactions, making it a versatile intermediate in organic synthesis .

Eigenschaften

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFDWXWNFKZVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652827 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799557-86-1 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine typically involves the bromination of 2-(trifluoromethyl)pyrimidine. One common method includes the reaction of 2-(trifluoromethyl)pyrimidine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed under mild conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Bromo-2-(trifluoromethyl)pyrimidine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It serves as a key building block for:

- P38 MAP kinase inhibitors : These compounds are crucial in treating inflammatory diseases and certain cancers.

- Antiviral agents : The compound has been explored for its potential in synthesizing antiviral medications.

A study highlighted the synthesis of novel trifluoromethyl pyrimidine derivatives that demonstrated promising antifungal and anticancer activities, showcasing the compound's versatility in drug design .

Agrochemical Applications

In the agrochemical sector, derivatives of this compound have shown significant insecticidal properties. Research has demonstrated that these compounds exhibit effective mortality rates against agricultural pests such as:

- Spodoptera frugiperda

- Mythimna separata

The insecticidal activities of synthesized derivatives were evaluated at concentrations of 500 µg/ml, indicating substantial effectiveness compared to established pesticides .

Bioactivity Studies

Recent studies have focused on the bioactivities of compounds derived from this compound. Notable findings include:

- Anticancer Activity : Certain derivatives exhibited cytotoxic effects against cancer cell lines such as PC3, K562, Hela, and A549 at concentrations lower than traditional chemotherapeutics like doxorubicin .

- Antifungal Activity : Compounds showed high inhibition rates against fungal pathogens like Botrytis cinerea, outperforming some commercial fungicides .

Case Studies

Several case studies illustrate the practical applications of this compound in scientific research:

- Case Study on Antifungal Activity : A series of trifluoromethyl pyrimidine derivatives were tested against multiple fungal strains, revealing that certain compounds had inhibition rates exceeding those of standard treatments .

- Case Study on Synthesis Efficiency : A new synthetic route was developed that significantly reduced waste and improved yield compared to traditional methods. This approach utilized readily available starting materials and demonstrated a high effective utilization rate .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(trifluoromethyl)pyrimidine largely depends on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where it can improve the bioavailability and metabolic stability of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Table 1: Substituent Effects on Key Properties

Key Observations :

- Phenyl vs. Alkoxy Substituents : Aryl groups (e.g., 2-fluorophenyl) enhance planar stacking in drug-receptor binding, while alkoxy groups (e.g., isopropoxy) improve solubility for radiopharmaceutical applications .

Table 2: Comparative Bioactivity Data

Key Observations :

Biologische Aktivität

5-Bromo-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has gained attention for its diverse biological activities and potential applications in pharmaceuticals. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a bromine atom and a trifluoromethyl group attached to the pyrimidine ring. This structural configuration contributes to its unique chemical reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi:

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| This compound | Phomopsis sp. | 100% |

| This compound | Botrytis cinerea | 85.1% |

These findings indicate that this compound could serve as a potent antifungal agent, potentially outperforming existing treatments like Pyrimethanil .

2. Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that it can inhibit the proliferation of various cancer cells, including:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Potent inhibition observed |

| MCF-10A (non-cancer) | >10 | Minimal effect on normal cells |

The selectivity index suggests that this compound exhibits a favorable therapeutic window, making it a candidate for further development in cancer therapy .

The biological activity of this compound is mediated through several mechanisms:

1. Enzyme Inhibition

The compound interacts with various enzymes, particularly cytochrome P450s, which are crucial for drug metabolism. By inhibiting these enzymes, it can alter metabolic pathways and enhance the bioavailability of other therapeutic agents.

2. Gene Expression Modulation

Research indicates that this pyrimidine derivative can modulate gene expression related to oxidative stress and apoptosis, suggesting potential applications in managing conditions characterized by cellular stress.

Case Studies

A notable case study involved the toxicity profile of related compounds, such as 5-bromo-2-nitropyridine, which highlighted severe adverse effects following exposure. Symptoms included methemoglobinemia and delayed encephalopathy, underscoring the need for caution when handling halogenated pyrimidines . While direct data on this compound toxicity is limited, its structural analogs suggest potential risks associated with similar compounds.

Pharmacokinetics

Pharmacokinetic studies reveal that the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may improve its absorption and distribution in biological systems. The clearance rate observed in animal models was approximately , with an oral bioavailability of .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(trifluoromethyl)pyrimidine, and how can experimental conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, bromination of 2-(trifluoromethyl)pyrimidine derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) can yield the target compound. Optimization should include screening reaction temperatures (e.g., 60–80°C), solvent systems (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, reducing trial-and-error experimentation .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy : and NMR to confirm substituent positions and trifluoromethyl group integrity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHBrFN, theoretical MW: 230.99).

- Melting Point Analysis : Compare observed values with literature data (e.g., related bromopyrimidines exhibit MPs near 180–230°C, as seen in structurally similar compounds ).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in airtight containers at RT, away from moisture and incompatible reagents (e.g., strong oxidizers).

- Emergency Response : For spills, neutralize with inert adsorbents and dispose as halogenated waste. Refer to hazard classifications (e.g., Acute Tox. 3 Oral) and SDS guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying reactive sites (e.g., bromine at C5 as an electrophilic center). Pair with transition-state modeling to assess activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. Validate predictions experimentally using Pd-based catalysts and ligand screening (e.g., XPhos or SPhos) .

Q. What statistical experimental design strategies are effective for optimizing reaction yields with this compound?

- Methodological Answer : Use a Box-Behnken design or central composite design to evaluate variables:

- Factors : Catalyst loading (0.5–5 mol%), temperature (25–100°C), solvent polarity (THF vs. DMSO).

- Response Surface Analysis : Quantify interactions between factors and maximize yield. For example, higher temperatures may favor aryl-bromide activation but risk decomposition. Iterate using feedback loops between computational predictions and empirical data .

Q. How do conflicting data on melting points or spectral properties arise, and how should researchers resolve them?

- Methodological Answer : Discrepancies may stem from impurities (e.g., residual solvents) or polymorphic forms. To resolve:

- Purification : Recrystallize using gradient solvent systems (e.g., hexane/ethyl acetate).

- DSC/TGA : Perform differential scanning calorimetry to confirm phase transitions.

- Comparative Spectroscopy : Cross-reference with high-purity analogs (e.g., 5-Bromo-2-chloropyrimidine, CAS 57054-86-1, MP: ~230°C ).

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and binding affinity via hydrophobic interactions. The bromine atom serves as a handle for late-stage functionalization (e.g., palladium-catalyzed couplings to introduce pharmacophores). Case studies include its use in JAK2 or EGFR inhibitors. Validate target engagement using SPR (surface plasmon resonance) or cellular assays (e.g., IC determination) .

Q. How can researchers mitigate challenges in scaling up reactions involving this compound?

- Methodological Answer : Address:

- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., 2-MeTHF) to simplify distillation.

- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs.

- Process Control : Implement inline PAT (process analytical technology) tools like FTIR or HPLC to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.